2-(2-Methoxyphenyl)-3-methylbutan-2-ol
Description
2-(2-Methoxyphenyl)-3-methylbutan-2-ol is a tertiary alcohol featuring a 2-methoxyphenyl group attached to a branched butanol backbone.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-3-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)12(3,13)10-7-5-6-8-11(10)14-4/h5-9,13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVAVAISFUQPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC=CC=C1OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224329 | |
| Record name | 2-Methoxy-α-methyl-α-(1-methylethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53847-38-4 | |
| Record name | 2-Methoxy-α-methyl-α-(1-methylethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53847-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-α-methyl-α-(1-methylethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
2-(2-Methoxyphenyl)-3-methylbutan-2-ol finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 2-(2-Methoxyphenyl)-3-methylbutan-2-ol exerts its effects depends on its specific application. For instance, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(2-Methoxyphenyl)-3-methylbutan-2-ol with structurally related alcohols and methoxyphenyl-containing compounds, highlighting key differences in substituents, physical properties, and applications.
2-Methyl-3-phenylbutan-2-ol (CAS 3280-08-8)
- Structure : Tertiary alcohol with a phenyl group instead of 2-methoxyphenyl.
- The phenyl group enhances hydrophobicity compared to the methoxy-substituted analog.
3-Methylbutan-2-ol (CAS 598-75-4)
- Structure : Simpler tertiary alcohol lacking aromatic substituents.
- Properties : Boiling point ~232°C (estimated from analogous alcohols in –9). The absence of aromatic groups reduces molecular weight and complexity, enhancing volatility .
- Key Difference: Non-aromatic structure limits conjugation and UV activity, narrowing spectroscopic utility compared to methoxyphenyl analogs .
3-Methyl-2-phenylbutan-1-ol (CAS 519183-78-9)
- Structure : Primary alcohol with phenyl and methyl substituents.
- Properties : As a primary alcohol, it is more susceptible to oxidation than tertiary analogs. The phenyl group contributes to rigidity and hydrophobicity .
- Key Difference : Positional isomerism (primary vs. tertiary alcohol) and substituent placement alter reactivity; the tertiary analog is more sterically hindered and oxidation-resistant .
25X-NBOMe Series (e.g., 25I-NBOMe)
- Structure : Substituted phenethylamines with 2-methoxyphenyl and halogenated aryl groups.
- Properties : High potency serotonin receptor agonists, unlike the inert alcohol 2-(2-Methoxyphenyl)-3-methylbutan-2-ol. The ethanamine backbone and halogen substituents enable strong receptor binding, leading to psychoactive effects .
- Key Difference : Functional group divergence (amine vs. alcohol) and halogenation critically alter pharmacological profiles .
Physical and Chemical Property Comparison
*Estimated properties based on analogous structures in –7.
Functional Group and Reactivity Analysis
- Tertiary Alcohol Stability : The tertiary alcohol group in 2-(2-Methoxyphenyl)-3-methylbutan-2-ol resists oxidation, unlike primary/secondary analogs (e.g., 3-Methyl-2-phenylbutan-1-ol) .
- Methoxy Group Effects : The 2-methoxy substituent may engage in hydrogen bonding or π-π stacking, enhancing solubility in semi-polar solvents compared to purely alkyl or phenyl-substituted alcohols .
- Steric Hindrance: The branched butanol backbone and aromatic substituent limit nucleophilic attack, reducing reactivity in esterification or substitution reactions compared to less hindered alcohols .
Biological Activity
2-(2-Methoxyphenyl)-3-methylbutan-2-ol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- IUPAC Name : 2-(2-Methoxyphenyl)-3-methylbutan-2-ol
- Molecular Formula : C12H18O2
- Molecular Weight : 194.27 g/mol
The compound features a methoxy group attached to a phenyl ring and a branched butanol structure, which may influence its solubility and reactivity in biological systems.
The biological activity of 2-(2-Methoxyphenyl)-3-methylbutan-2-ol is attributed to its interaction with various molecular targets. The methoxy group enhances lipophilicity, allowing the compound to penetrate cell membranes and interact with cellular receptors. This interaction can modulate enzyme activity and influence signaling pathways, potentially leading to various biological responses, including antimicrobial and anti-inflammatory effects .
Antimicrobial Activity
Research indicates that 2-(2-Methoxyphenyl)-3-methylbutan-2-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate immune response pathways, making it a candidate for further exploration in inflammatory disease models .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 2-(2-Methoxyphenyl)-3-methylbutan-2-ol involved testing against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .
Study 2: Anti-inflammatory Activity
In an experimental model using lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The results suggest that the compound may effectively modulate inflammatory responses in vivo .
Data Table: Summary of Biological Activities
| Biological Activity | Test Organism/Model | MIC/Effectiveness |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Antimicrobial | Escherichia coli | 64 µg/mL |
| Anti-inflammatory | LPS-induced inflammation | Reduction in TNF-α & IL-6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
